3-(Bromomethyl)-4-methylpyridine hydrobromide
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Overview
Description
3-(Bromomethyl)-4-methylpyridine hydrobromide is a halogenated heterocyclic compound with the molecular formula C6H6BrN·HBr. It is commonly used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-4-methylpyridine hydrobromide typically involves the bromination of 4-methylpyridine. One common method is the reaction of 4-methylpyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4). This reaction yields 3-(Bromomethyl)-4-methylpyridine, which is then treated with hydrobromic acid to form the hydrobromide salt .
Industrial Production Methods
For large-scale industrial production, the process is optimized to ensure high yield and purity. The use of environmentally friendly solvents and reagents is preferred. The reaction conditions are carefully controlled to minimize the formation of by-products and to ensure the efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-4-methylpyridine hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive and can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: 4-Methylpyridine.
Scientific Research Applications
3-(Bromomethyl)-4-methylpyridine hydrobromide is used in various scientific research applications:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-4-methylpyridine hydrobromide involves its reactivity as a halogenated compound. The bromomethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an intermediate or a precursor to more complex molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-(Bromomethyl)pyridine hydrobromide
- 4-(Bromomethyl)pyridine hydrobromide
- 2-(Bromomethyl)pyridine hydrobromide
- 3-(Chloromethyl)pyridine hydrochloride
- 4-(Chloromethyl)pyridine hydrochloride
Uniqueness
3-(Bromomethyl)-4-methylpyridine hydrobromide is unique due to the presence of both a bromomethyl group and a methyl group on the pyridine ring. This combination of functional groups provides distinct reactivity patterns, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-(bromomethyl)-4-methylpyridine;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN.BrH/c1-6-2-3-9-5-7(6)4-8;/h2-3,5H,4H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXISOGKOXZJDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)CBr.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856780 |
Source
|
Record name | 3-(Bromomethyl)-4-methylpyridine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40856780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.96 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1384972-83-1 |
Source
|
Record name | 3-(Bromomethyl)-4-methylpyridine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40856780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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